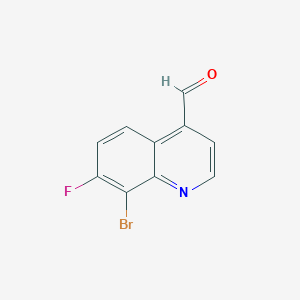
8-Bromo-7-fluoroquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-fluoroquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5BrFNO . It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. The compound features a quinoline core substituted with bromine, fluorine, and an aldehyde group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoroquinoline-4-carbaldehyde can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould-Jacobs Method: This involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.
Modern methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles is becoming more common to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Conversion to alcohols using reducing agents like sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide.
Condensation: Formation of Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone.
Condensation: Primary amines in ethanol or methanol.
Major Products
Oxidation: 8-Bromo-7-fluoroquinoline-4-carboxylic acid.
Reduction: 8-Bromo-7-fluoroquinoline-4-methanol.
Substitution: 8-Iodo-7-fluoroquinoline-4-carbaldehyde.
Condensation: Schiff bases with various amines.
Scientific Research Applications
8-Bromo-7-fluoroquinoline-4-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe in fluorescence studies due to its unique photophysical properties.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: As a building block in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinoline-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoquinoline-4-carbaldehyde
- 7-Fluoroquinoline-4-carbaldehyde
- 8-Chloro-7-fluoroquinoline-4-carbaldehyde
Uniqueness
8-Bromo-7-fluoroquinoline-4-carbaldehyde is unique due to the presence of both bromine and fluorine substituents on the quinoline core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry. The presence of the aldehyde group further enhances its reactivity, allowing for diverse chemical transformations .
Properties
Molecular Formula |
C10H5BrFNO |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
8-bromo-7-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-9-8(12)2-1-7-6(5-14)3-4-13-10(7)9/h1-5H |
InChI Key |
RZQGHNHNOORGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11862328.png)


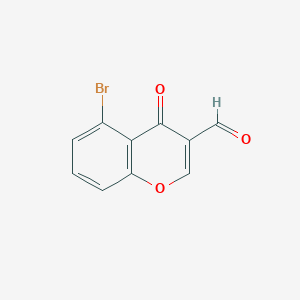

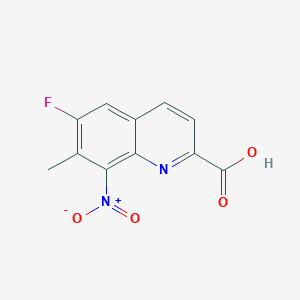

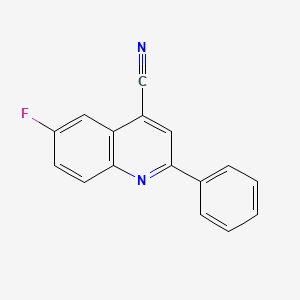
![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862386.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
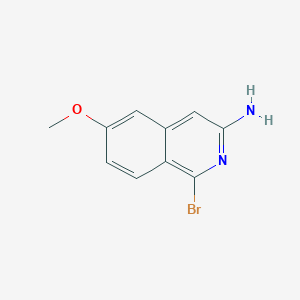
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)
